molecular formula C13H17N5O B12233676 N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide

N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide

Cat. No.: B12233676
M. Wt: 259.31 g/mol
InChI Key: SNAWRWBNXGDXIC-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrazolopyrazine Core: The pyrazolopyrazine core can be synthesized through a cyclization reaction involving a pyrazole derivative and a suitable amine.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrazolopyrazine core under basic conditions.

    N-Methylation and Acetylation: The final steps involve N-methylation and acetylation to obtain the desired compound. These reactions typically use methyl iodide (CH3I) and acetic anhydride (Ac2O) as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide can be compared with other pyrazolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological properties and makes it a valuable compound for research and development.

Properties

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

N-methyl-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C13H17N5O/c1-10(19)16(2)11-4-7-17(9-11)13-12-3-5-15-18(12)8-6-14-13/h3,5-6,8,11H,4,7,9H2,1-2H3

InChI Key

SNAWRWBNXGDXIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=CN3C2=CC=N3

Origin of Product

United States

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